7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride
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Overview
Description
NVP-AEW541 (hydrochloride) is a selective small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R). It has shown significant potential in inhibiting the growth of various cancer cells by targeting IGF-1R, which plays a crucial role in cell proliferation, differentiation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NVP-AEW541 (hydrochloride) involves multiple steps, starting with the preparation of the core pyrrolo[2,3-d]pyrimidine structure. The key steps include:
- Formation of the pyrrolo[2,3-d]pyrimidine core.
- Introduction of the cyclobutyl and azetidinylmethyl groups.
- Attachment of the phenylmethoxyphenyl group.
Industrial Production Methods: Industrial production of NVP-AEW541 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Large-scale synthesis of the core structure.
- Sequential addition of functional groups.
- Purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: NVP-AEW541 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of NVP-AEW541 (hydrochloride) .
Scientific Research Applications
NVP-AEW541 (hydrochloride) has a wide range of scientific research applications, including:
Cancer Research: It has been extensively studied for its potential to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and multiple myeloma
Biological Studies: Used to study the role of IGF-1R in cell signaling and its impact on cell proliferation and survival.
Medical Research: Investigated for its potential therapeutic applications in treating cancers and other diseases associated with IGF-1R overexpression.
Industrial Applications: Utilized in the development of new therapeutic agents targeting IGF-1R.
Mechanism of Action
NVP-AEW541 (hydrochloride) exerts its effects by selectively inhibiting the autophosphorylation of IGF-1R. This inhibition disrupts the IGF-1R signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound also affects other pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and growth .
Comparison with Similar Compounds
Uniqueness: NVP-AEW541 (hydrochloride) is unique due to its high selectivity for IGF-1R over other kinases, such as the insulin receptor. This selectivity makes it a valuable tool for studying IGF-1R-specific pathways and developing targeted therapies .
Properties
IUPAC Name |
7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O.2ClH/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31;;/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUCKSAZHWFXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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